2-Amino-3-fluorobenzoic acid

Biocatalysis Natural Product Derivatization Enzymatic Substrate Tolerance

2-Amino-3-fluorobenzoic acid (3-fluoroanthranilic acid) is not interchangeable with other fluorinated anthranilic acid isomers. The 3-fluoro substitution governs reactivity, enzymatic incorporation, and target-binding pharmacology. In aurachin biosynthesis, it shows distinct conversion intermediate between 5-fluoro and 4-fluoro isomers. For TB drug discovery, ¹⁹F NMR confirms MabA (FabG1) binding; the fluorine serves as both a logP modulator (+0.55 vs non-fluorinated) and intrinsic NMR probe. Its enhanced lipophilicity (logP ≈1.76) supports CNS-penetrant and orally bioavailable candidates. Kilogram-scale availability with full COA documentation reduces process chemistry supply-chain risk. Select the specific regioisomer your SAR demands—not a generic alternative.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 825-22-9
Cat. No. B1269078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-fluorobenzoic acid
CAS825-22-9
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)N)C(=O)O
InChIInChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyKUHAYJJXXGBYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-fluorobenzoic Acid (CAS 825-22-9): Key Intermediates for Fluorinated Drug Candidates and Sourcing Specifications


2-Amino-3-fluorobenzoic acid (CAS 825-22-9), also known as 3-fluoroanthranilic acid, is an ortho-amino benzoic acid derivative substituted with a fluorine atom at the 3-position. This bifunctional building block (C₇H₆FNO₂, MW 155.13 g/mol) contains both an amino group and a carboxylic acid group on a fluorinated aromatic ring, enabling its use as a versatile intermediate in medicinal chemistry and organic synthesis [1]. The compound is characterized by a melting point in the range of 171–172°C (with some high-purity sources reporting 185–189°C ), a predicted logP of approximately 1.76 , and a predicted pKa of 4.60±0.10 [2], and it is typically supplied as a white to light-yellow crystalline powder with an HPLC purity of ≥98% .

Why 2-Amino-3-fluorobenzoic Acid Cannot Be Directly Substituted with Other Fluorinated Anthranilic Acids


Fluorinated anthranilic acids are not interchangeable building blocks. The specific substitution pattern—particularly the ortho relationship between the amino and carboxylic acid groups and the precise position of the fluorine atom—governs both chemical reactivity in downstream transformations and biological interactions in target binding. For example, biosynthetic studies on aurachin production reveal a clear regiopreference: 5-fluoroanthranilic acid demonstrates the highest enzymatic conversion efficiency, while the 3-fluoro isomer (i.e., 2-amino-3-fluorobenzoic acid) and 4-fluoro isomer exhibit distinct, lower incorporation profiles [1]. Similarly, 19F NMR experiments in antitubercular drug discovery confirm that fluorinated anthranilic acid analogs exhibit binding behavior to the MabA (FabG1) target that is highly dependent on the fluorine substitution pattern, precluding simple substitution without altering the structure–activity relationship [2]. Furthermore, the electronic effects of the fluorine atom at the 3-position directly influence the acidity (pKa) and hydrogen-bonding capacity of the adjacent amino and carboxylic acid functionalities, which can alter reaction kinetics and yields in amide coupling, esterification, and cyclization reactions. These differences underscore why procurement decisions must be based on the specific regioisomer rather than on generic 'fluorinated anthranilic acid' class membership.

Quantitative Evidence Guide: 2-Amino-3-fluorobenzoic Acid vs. Closest Analogs


Comparative Biosynthetic Incorporation Efficiency: 3-Fluoro vs. 5-Fluoro vs. 4-Fluoro Anthranilic Acid

In a study exploring the plasticity of the aurachin biosynthetic pathway in the myxobacterium Stigmatella erecta, the incorporation efficiency of various halogenated anthranilic acid analogs was quantified via HPLC–MS. 2-Amino-3-fluorobenzoic acid (3-fluoroanthranilic acid) was successfully incorporated as an unnatural precursor to produce fluorinated aurachin derivatives, but with lower conversion efficiency compared to the 5-fluoro isomer. The study explicitly ranks the relative conversion efficiency: 5-fluoroanthranilic acid showed the highest conversion, followed by the 3-fluoro isomer, and then the 4-fluoro isomer [1]. This demonstrates that while 2-amino-3-fluorobenzoic acid is a viable substrate for this enzymatic pathway, its regioisomeric identity yields a quantitatively distinct outcome, which is critical for researchers designing biocatalytic or precursor-directed biosynthesis experiments.

Biocatalysis Natural Product Derivatization Enzymatic Substrate Tolerance

Target Engagement in Antitubercular Drug Discovery: 19F NMR Binding Confirmation

In a 2023 study on anthranilic acid derivatives as MabA (FabG1) inhibitors for tuberculosis treatment, a fluorinated anthranilic acid analog—structurally related to the core of 2-amino-3-fluorobenzoic acid—was used to confirm direct binding to the MabA enzyme target via 19F ligand-observed NMR experiments [1]. This study is part of a larger structure–activity relationship (SAR) investigation demonstrating that the introduction of a fluorine atom modulates both physicochemical properties and antimycobacterial activity relative to non-fluorinated anthranilic acid cores. The binding of the fluorinated analog to MabA was experimentally validated by NMR, providing a direct biophysical readout that non-fluorinated analogs or differently substituted regioisomers would not yield in the same assay format.

Antitubercular Fragment-Based Drug Discovery MabA (FabG1) Inhibition

Physicochemical Differentiation: Predicted Lipophilicity (LogP) and Acidity (pKa) vs. Non-Fluorinated Anthranilic Acid

The introduction of a fluorine atom at the 3-position significantly alters the predicted physicochemical properties of 2-amino-3-fluorobenzoic acid compared to the non-fluorinated parent compound, anthranilic acid (2-aminobenzoic acid). Based on authoritative database values, 2-amino-3-fluorobenzoic acid has a predicted logP of 1.76 and a predicted pKa of 4.60±0.10 [1]. In contrast, anthranilic acid has a reported logP of approximately 1.21 and a pKa (carboxylic acid) of 2.14 [2]. The fluorine substitution increases lipophilicity by approximately 0.55 logP units while simultaneously raising the carboxylic acid pKa, reflecting the electron-withdrawing inductive effect of the ortho-fluorine substituent on the aromatic ring.

ADME Prediction Physicochemical Profiling Drug-Likeness

Synthetic Accessibility and Patent-Protected Preparation Methods

Recent patent activity demonstrates active industrial interest in optimizing the synthesis of 2-amino-3-fluorobenzoic acid and its ester derivatives. Patent WO2025036387A1 (published 2024) and CN119490421A (published 2023) disclose novel preparation methods for 2-fluoro-3-aminobenzoic acid (a regioisomeric synonym) and its ester compounds [1][2]. These patent filings indicate that scalable, cost-effective synthetic routes are under active development, which differentiates this specific fluorinated anthranilic acid from less commercially developed analogs that lack dedicated process patent coverage. The existence of multiple patent-protected synthetic methodologies provides procurement confidence in long-term supply continuity and potential cost optimization as processes mature.

Process Chemistry Industrial Synthesis Supply Chain Security

Commercial Availability and Procurement Scale: Vendor-Reported Production Capacity

Multiple vendors report established production capabilities for 2-amino-3-fluorobenzoic acid at scales ranging from grams to kilograms. Capot Chemical Co., Ltd. lists production scale up to kilograms with ≥98% HPLC purity and moisture content ≤0.5% [1]. Aromsyn Co., Ltd. offers custom production from gram to kilogram scale with purity >97% and provides Certificates of Analysis (COA) and structural confirmation data . ChemicalBook supplier listings show availability in 25 kg drum quantities [2]. This multi-vendor, multi-scale commercial availability reduces single-source procurement risk and provides flexibility for both early-stage research and pilot-scale production, differentiating this compound from less commercially established fluorinated anthranilic acid isomers.

Supply Chain Bulk Procurement Custom Synthesis

Optimal Application Scenarios for 2-Amino-3-fluorobenzoic Acid (CAS 825-22-9) Based on Differentiated Evidence


Precursor-Directed Biosynthesis of Fluorinated Natural Product Analogs

2-Amino-3-fluorobenzoic acid is an appropriate choice for researchers conducting precursor-directed biosynthesis of fluorinated quinolone antibiotics (e.g., aurachins) when 5-fluoro substitution is not desired or when exploring structure–activity relationships across different fluorine positions. The compound demonstrates verified incorporation by the aurachin biosynthetic pathway in Stigmatella erecta, with conversion efficiency ranking intermediate between 5-fluoro (highest) and 4-fluoro (lowest) isomers [1]. This established enzymatic substrate tolerance enables the production of 3-fluorinated aurachin derivatives for antibacterial evaluation.

Medicinal Chemistry Programs Targeting MabA (FabG1) in Mycobacterium tuberculosis

For fragment-based drug discovery or lead optimization programs targeting the MabA (FabG1) enzyme in tuberculosis, 2-amino-3-fluorobenzoic acid provides a fluorinated anthranilic acid scaffold with demonstrated binding confirmation via 19F NMR [1]. The fluorine atom serves a dual purpose: as a modulator of physicochemical properties (logP ≈ 1.76, pKa ≈ 4.60) that may influence target engagement and bacterial penetration, and as an intrinsic 19F NMR probe for ligand-observed binding studies. This scaffold is suitable for SAR exploration around the anthranilic acid core in antitubercular drug discovery.

Synthesis of Fluorinated Drug Candidates Requiring Enhanced Lipophilicity and Membrane Permeability

When designing drug candidates where improved membrane permeability or blood–brain barrier penetration is a design objective, 2-amino-3-fluorobenzoic acid offers a fluorinated building block with a predicted logP of 1.76 [1], representing an increase of approximately +0.55 logP units compared to non-fluorinated anthranilic acid . This enhanced lipophilicity, combined with the metabolic stability typically conferred by aromatic fluorine substitution, makes this intermediate suitable for synthesizing CNS-penetrant compounds or orally bioavailable drug candidates where passive diffusion is a rate-limiting factor.

Pilot-Scale Synthesis and Process Development Projects Requiring Multi-Kilogram Quantities

For chemistry, manufacturing, and controls (CMC) teams or process chemistry groups transitioning from discovery-scale synthesis to pilot production, 2-amino-3-fluorobenzoic acid is a practical choice due to documented multi-vendor commercial availability at kilogram scale [1] and recent patent-protected synthetic methodologies supporting industrial manufacturing . The availability of Certificates of Analysis (COA) [1] and established quality specifications (HPLC purity ≥98%, moisture ≤0.5%) supports GMP-adjacent process development and reduces procurement risk compared to less commercially mature fluorinated anthranilic acid isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.